molecular formula C14H20N4O3 B2479110 N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide CAS No. 2034439-48-8

N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide

Cat. No.: B2479110
CAS No.: 2034439-48-8
M. Wt: 292.339
InChI Key: FXMKEMUILXDUKO-UHFFFAOYSA-N
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Description

N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is a synthetic compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 6-methylpyridazine: This involves the reaction of appropriate starting materials under controlled conditions to form the pyridazine ring.

    Formation of the piperidine intermediate: The piperidine ring is synthesized separately and then functionalized to introduce the necessary substituents.

    Coupling reaction: The 6-methylpyridazine and piperidine intermediates are coupled together using suitable reagents and conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
  • 1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
  • 1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Uniqueness

N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various research and industrial applications.

Biological Activity

N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine moiety, a piperidine ring, and an acetamide functional group. Its molecular formula is C15H20N4O3C_{15}H_{20}N_{4}O_{3}, with a molecular weight of approximately 304.35 g/mol. The presence of the 6-methylpyridazine ring is significant as it contributes to the compound's biological properties.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that the compound may modulate enzyme activity or interact with various receptors, leading to diverse biological effects such as:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

Antitumor Activity

Research has indicated that derivatives of pyridazine compounds, including this compound, exhibit notable antitumor activity. For instance, studies have shown that similar compounds can inhibit growth in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism often involves inducing apoptosis and disrupting cell cycle progression.

CompoundCell LineIC50 (µM)Mechanism
Pyridazine Derivative AMCF-710Apoptosis induction
Pyridazine Derivative BMDA-MB-23115Cell cycle arrest

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The minimum inhibitory concentration (MIC) values for related compounds indicate promising potential in combating infections.

PathogenMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69

Case Studies

  • Antitumor Efficacy Study : A study conducted on a series of pyridazine derivatives, including this compound, revealed significant cytotoxic effects against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
  • Antimicrobial Activity Assessment : Another investigation assessed the antimicrobial properties of related compounds against various pathogens. The results indicated that certain derivatives exhibited potent activity against resistant strains, suggesting their potential as therapeutic agents in infectious diseases.

Properties

IUPAC Name

N-[2-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-10-5-6-13(17-16-10)21-12-4-3-7-18(9-12)14(20)8-15-11(2)19/h5-6,12H,3-4,7-9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMKEMUILXDUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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